2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that features a unique combination of furan, pyridazine, piperazine, and pyridopyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyridazine ring: This can be achieved by cyclizing hydrazine derivatives with appropriate diketones or esters.
Introduction of the furan moiety: This step involves the functionalization of the pyridazine ring with a furan group, often through palladium-catalyzed cross-coupling reactions.
Piperazine incorporation: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by a piperazine derivative.
Formation of the pyridopyrimidinone core: This involves cyclization reactions that form the fused pyridopyrimidinone ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is investigated for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.
Furan Derivatives: Compounds containing the furan ring are known for their diverse biological activities.
Piperazine Derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for drug discovery and other scientific research .
Properties
IUPAC Name |
2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c27-20-14-19(21-17-5-1-2-8-26(17)20)25-11-9-24(10-12-25)18-7-6-15(22-23-18)16-4-3-13-28-16/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMLXLGFOYDORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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